Ginsenoyne A

Description

Structure

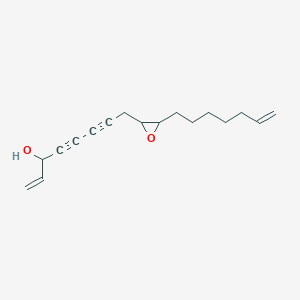

2D Structure

3D Structure

Properties

CAS No. |

139163-34-1 |

|---|---|

Molecular Formula |

C17H22O2 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

8-(3-hept-6-enyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h3-4,15-18H,1-2,5-7,10,13-14H2 |

InChI Key |

FTXZFRIHQNXZNH-UHFFFAOYSA-N |

SMILES |

C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |

Canonical SMILES |

C=CCCCCCC1C(O1)CC#CC#CC(C=C)O |

Origin of Product |

United States |

Chemical Profile of Ginsenoyne a

Molecular Structure and Chemical Formula

Ginsenoyne A is chemically defined by its C17 backbone featuring multiple sites of unsaturation.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Formula | C17H22O2 |

| IUPAC Name | 8-[3-(hept-6-en-1-yl)oxiran-2-yl]oct-1-en-4,6-diyn-3-ol |

| Average Molecular Weight | 258.3554 g/mol |

| Monoisotopic Molecular Weight | 258.161979948 g/mol |

| Class | Fatty Alcohols |

Data sourced from the Human Metabolome Database hmdb.ca

Biosynthesis

The biosynthesis of C17 polyacetylenes like this compound in Panax ginseng is believed to originate from fatty acids. nih.gov It is widely accepted that these linear C17 polyacetylenes are derived from C18 unsaturated fatty acids through a process that includes decarboxylation. nih.govresearchgate.net Crepenynic acid has been proposed as a likely precursor. nih.govresearchgate.net Studies using 13C-labeling have provided experimental evidence for the biosynthesis of related polyacetylenes, panaxynol (B1672038) and panaxydol (B150440), from fatty acid precursors in P. ginseng root cultures. nih.govresearchgate.net

Methods of Isolation and Analytical Characterization

The isolation and analysis of this compound and other polyacetylenes from Panax species involve various chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of ginseng's chemical constituents. nih.gov For polyacetylenes, reverse-phase HPLC coupled with UV detection is often employed for purification and assessment. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the quantification of polyacetylenes in plant extracts. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D-NMR spectroscopy are crucial for the elucidation of the chemical structures of isolated polyacetylenes. nih.gov

Mass Spectrometry (MS): Advanced mass spectrometry techniques provide high accuracy, precision, and sensitivity for the identification and characterization of these compounds. nih.gov

Table 2: Analytical Methods for this compound and Related Compounds

| Analytical Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of compounds. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Precise quantification in plant extracts. vulcanchem.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of molecules. nih.gov |

| Mass Spectrometry (MS) | High-accuracy identification and characterization. nih.gov |

Chemical Synthesis and Derivatization Strategies for Ginsenoyne a

Retrosynthetic Analysis of Ginsenoyne A Target Structure

The retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The molecule can be disconnected into two key building blocks: (R)-5-bromopent-1-en-4-yn-3-ol and (2S,3R)-2-(hept-6-enyl)-3-(prop-2-ynyl)oxirane. This disconnection simplifies the complex structure into more manageable synthetic targets. The crucial bond formation to link these two fragments is envisioned through a Cadiot-Chodkiewicz cross-coupling reaction, a powerful tool for constructing unsymmetrical diynes. ncl.edu.tw

Stereoselective Synthesis Methodologies for Chiral Centers

A significant hurdle in the synthesis of this compound is the precise control of its stereochemistry. The molecule possesses multiple chiral centers, and establishing the correct absolute and relative configurations is paramount. Researchers have employed various asymmetric synthesis techniques to address this challenge.

Asymmetric Dihydroxylation Approaches

Sharpless Asymmetric Dihydroxylation (SAD) has proven to be an invaluable tool in establishing the stereochemistry of vicinal diols within natural product synthesis. rroij.commdpi.comacsgcipr.org In the context of this compound synthesis, this reaction is instrumental in creating the chiral diol precursor to the epoxide ring. ncl.edu.tw The SAD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity in the dihydroxylation of an alkene. rroij.commdpi.com The choice of the chiral ligand (either (DHQ)2-PHAL in AD-mix-α or (DHQD)2-PHAL in AD-mix-β) dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of the desired enantiomer. rroij.com For the synthesis of the (2S,3R)-epoxide in one of the key fragments of this compound, the Sharpless asymmetric dihydroxylation is a critical step. ncl.edu.tw

Chiral Auxiliary or Catalyst-Mediated Syntheses

Chiral auxiliaries offer another robust strategy for inducing stereoselectivity. researchgate.netyoutube.comyoutube.com These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary can be cleaved and ideally recovered. researchgate.net While specific applications of chiral auxiliaries in the total synthesis of this compound are not extensively detailed in the provided search results, their general utility in asymmetric synthesis is well-established for creating stereogenic centers like those present in the molecule. researchgate.net For instance, Evans oxazolidinones are widely used chiral auxiliaries for asymmetric alkylations and aldol (B89426) reactions, which could be adapted for the synthesis of fragments of this compound.

Catalyst-mediated syntheses, beyond asymmetric dihydroxylation, also play a crucial role. For example, the use of chiral catalysts in reduction or alkylation reactions can set the stereochemistry of alcohol or carbon centers.

Key Coupling Reactions in Polyacetylene Construction (e.g., Cadiot-Chodkiewicz Coupling)

The construction of the polyacetylene backbone is a defining feature of this compound synthesis. The Cadiot-Chodkiewicz coupling is the cornerstone reaction for this purpose. alfa-chemistry.comtandfonline.comnih.govbsb-muenchen.deresearchgate.net This copper-catalyzed cross-coupling reaction between a terminal alkyne and a 1-haloalkyne provides a reliable and efficient method for the formation of unsymmetrical 1,3-diynes. alfa-chemistry.comresearchgate.net In the total synthesis of this compound, this reaction is employed to couple the two major fragments, (R)-5-bromopent-1-en-4-yn-3-ol and (2S,3R)-2-(hept-6-enyl)-3-(prop-2-ynyl)oxirane, thereby assembling the complete carbon skeleton of the natural product. ncl.edu.tw The reaction is known for its high yields and tolerance of various functional groups, making it a powerful tool in the synthesis of complex polyacetylenes. alfa-chemistry.com

Development of Synthetic Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. By systematically modifying different parts of the molecule, researchers can probe the importance of various functional groups for its biological activity. For instance, analogs of the related polyacetylene panaxydol (B150440) have been synthesized to investigate their cytotoxic effects. researchgate.net The synthesis of 2'-epi-gynsenoyne L, a stereoisomer of a related natural product, has been accomplished, demonstrating the feasibility of accessing different stereochemical configurations. clockss.orgresearchgate.net These synthetic efforts provide valuable insights into the structural requirements for the biological activity of this class of compounds.

Biomimetic Synthesis Approaches Inspired by Natural Pathways

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to construct complex molecules. clockss.orgresearchgate.net The proposed biosynthesis of some polyacetylenes is thought to involve a hetero-Diels-Alder reaction. clockss.orgresearchgate.net This concept has been applied to the synthesis of a ginsenoyne analogue, where a hetero-Diels-Alder reaction between a bis-acetylenic enone and a sesquiterpene was a key step. clockss.org This approach offers a potentially more efficient and convergent route to the core structure of these natural products. The biosynthesis of related polyacetylenes like panaxynol (B1672038) is believed to originate from fatty acids such as crepenynic acid. researchgate.net Understanding these natural pathways can provide valuable inspiration for the development of novel and efficient synthetic strategies.

Advanced Analytical Methodologies for Ginsenoyne a Isolation and Structural Elucidation

Chromatographic Separation Techniques

Chromatography is the cornerstone of isolating pure Ginsenoyne A from crude plant extracts. A variety of techniques are employed, often in succession, to achieve the high degree of purity required for spectroscopic analysis and bioactivity studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purification of Panax polyacetylenes. nih.govacs.org Both normal-phase and reversed-phase HPLC are utilized. For instance, bonded normal phase HPLC has been effectively used for the separation of polyacetylenic fractions. researchgate.net

In many applications, reversed-phase HPLC is preferred for its high resolution and reproducibility. A common setup involves a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. nih.govnih.gov For example, a method developed for separating panaxynol (B1672038), panaxydol (B150440), and another related polyacetylene utilized a linear gradient of methanol/acetonitrile/water, demonstrating the technique's ability to resolve structurally similar compounds. nih.gov Detection is often performed using a Photo Diode Array (PDA) or a simple UV detector, typically monitoring at wavelengths around 254 nm where the conjugated systems of polyacetylenes absorb light. nih.gov Preparative HPLC is the final step in many isolation schemes, yielding the pure compound required for structural elucidation. nih.govkoreascience.kr

Table 1: Example HPLC Conditions for Panax Polyacetylene Analysis

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Linear Gradient: Methanol/Acetonitrile/Water (from 2:1:3 to 2:1:1 v/v/v) | nih.gov |

| Flow Rate | 1.5 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Run Time | 40 min | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. yakken.jp This is achieved by using columns packed with smaller particles (typically sub-2 µm). UPLC is particularly valuable for metabolomic studies of ginseng, where it can rapidly profile a wide range of compounds, including polyacetylenes. yakken.jp

A UPLC method coupled with a PDA detector was developed for the quantitative analysis of panaxfuraynes, which are tetrahydrofuranic polyacetylene glycosides from P. ginseng. This method employed an ODS column with an isocratic mobile phase of 16% acetonitrile in water, achieving separation in just 10 minutes. mdpi.com Such UPLC systems are frequently coupled with mass spectrometry (UPLC-MS) to provide mass information alongside retention time, greatly enhancing compound identification. yakken.jp

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is an exceptionally sensitive method for the analysis of volatile or semi-volatile compounds like some polyacetylenes. mdpi.com For polyacetylenes such as panaxynol and panaxydol, GC-MS has been shown to have significantly lower detection and quantitation limits compared to HPLC-UV methods, making it ideal for analyzing these low-abundance compounds. acs.orgnih.govmdpi.com

In a typical GC-MS analysis of Panax polyacetylenes, the instrument is operated in electron ionization (EI) mode. nih.gov For quantitative analysis, selected ion monitoring (SIM) mode is used, where the mass spectrometer is set to detect only specific ion fragments characteristic of the target compounds, thereby increasing sensitivity and selectivity. nih.govmdpi.com For example, panaxynol and panaxydol have been quantified by monitoring their respective characteristic ions. nih.gov This was the first reported GC-MS method for the quantitative analysis of polyacetylenes in the Panax genus. acs.orgmdpi.com

Table 2: GC-MS Parameters for Analysis of Related Panax Polyacetylenes

| Parameter | Value | Reference |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Scan Range (Full Scan) | m/z 40–380 | nih.gov |

| Monitored Ions (SIM) | m/z 159 (for panaxynol), m/z 121 (for panaxydol) | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of plant extracts and for monitoring the progress of fractionation during isolation procedures. nih.govresearchgate.net In the context of ginseng analysis, TLC is often used as a preliminary check to verify the presence of certain classes of compounds.

For the analysis of polyacetylenes, normal-phase TLC on silica (B1680970) gel plates is common. nih.gov After the plate is developed in a suitable solvent system (mobile phase), the separated compounds are visualized. Since polyacetylenes are often colorless, visualization is typically achieved by viewing the plate under UV light, where compounds with conjugated double and triple bonds may appear as dark spots on a fluorescent background. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to that of the solvent front, can be used for preliminary identification by comparison with a known standard.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding issues like irreversible adsorption of the sample. koreascience.kr The technique, particularly in its high-speed format (HSCCC), uses centrifugal force to retain a liquid stationary phase while a liquid mobile phase is pumped through it.

HSCCC has been successfully applied to the separation of various constituents from Panax species, primarily the more polar ginsenosides (B1230088). The selection of a suitable biphasic solvent system is critical for a successful separation. Systems composed of mixtures like ethyl acetate/n-butanol/water have been used effectively for isolating ginsenosides. While less commonly reported for the less polar polyacetylenes compared to ginsenosides, CCC has been noted as a potential, albeit sometimes time-consuming, method for the isolation of related polyacetylenes like falcarinol (B191228). Its high sample capacity makes it a valuable tool for preparative-scale isolation from complex natural product extracts.

Advanced Spectroscopic Characterization

Once this compound has been isolated in pure form, its definitive structure is determined using a combination of spectroscopic methods. These techniques probe the molecular structure in different ways to piece together a complete picture of atomic connectivity and stereochemistry. acs.orgmdpi.com

The structural elucidation of the ginsenoyne family, including the closely related Ginsenoyne E, relies on a combination of UV, IR, Mass Spectrometry, and NMR. vulcanchem.com High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. mdpi.com Infrared (IR) spectroscopy identifies characteristic functional groups, such as the triple bonds (C≡C) of the diyne moiety and any hydroxyl (O-H) or carbonyl (C=O) groups. vulcanchem.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional techniques like COSY and HMBC, is the most powerful tool for determining the precise carbon-hydrogen framework of the molecule. vulcanchem.com 1H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C-NMR reveals the number and types of carbon atoms.

Mass spectrometry provides the molecular weight and, through fragmentation analysis (MS/MS), offers clues about the molecule's substructures. mdpi.com The fragmentation pattern, which shows how the molecule breaks apart in the mass spectrometer, can help confirm the connectivity of different parts of the structure. vulcanchem.com

Table 3: Spectroscopic Data for the Structurally Similar Ginsenoyne E

| Technique | Key Observations | Inferred Structural Feature | Reference |

| UV (in MeOH) | λmax at 208, 261, 276, 292 nm | Conjugated enone and diyne systems | vulcanchem.com |

| IR (KBr) | 2236 cm⁻¹, 1644 cm⁻¹, 1612 cm⁻¹ | C≡C stretch, C=O stretch, C=C stretch | vulcanchem.com |

| HR-EIMS | Confirmed Molecular Formula C₁₇H₂₂O₂ | Elemental Composition | vulcanchem.com |

| ¹H-NMR | Signals for vinyl, methine, and aliphatic protons | Confirms specific proton environments | vulcanchem.com |

| ¹³C-NMR | Revealed 17 carbons, including carbonyl, oxygen-bearing methines, and acetylenic carbons | Carbon skeleton and functional groups | vulcanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. emerypharma.com It provides detailed information about the carbon-hydrogen framework.

1D NMR:

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound reveals signals corresponding to different types of protons in the molecule. Key signals include those for olefinic protons of the vinyl group, protons adjacent to the hydroxyl group, and protons of the alkyl chain. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal are critical for assigning protons to their specific locations within the structure.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum shows distinct signals for each unique carbon atom in this compound. This includes carbons of the alkynyl groups, the vinyl group, the carbon bearing the hydroxyl group, and the carbons of the hept-6-enyloxirane moiety.

2D NMR: To establish the precise connectivity of atoms, a suite of 2D NMR experiments is employed. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY correlations would confirm the sequence of protons in the alkyl chain and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule, for instance, linking the diacetylene core to the side chains.

J-resolved Spectroscopy: This technique separates chemical shift information from coupling information onto two different axes, simplifying complex, overlapping multiplets in the 1D spectrum. magritek.com

A representative, though not exhaustive, set of NMR data for a related ginsenoyne, Ginsenoyne C, is presented below to illustrate the type of information obtained. phcog.com

| ¹H NMR Data (Ginsenoyne C) | |

| Proton | Chemical Shift (δ) in ppm (Coupling Constant J in Hz) |

| H-2 | 6.21 (ddd, J = 17.1, 10.2, 5.3 Hz) |

| H-16 | 5.83 (ddd, J = 17.0, 10.0, 6.5 Hz) |

| H-1a | 5.62 (ddd, J = 17.1, 1.9, 1.4 Hz) |

| H-1b | 5.20 (ddd, J = 10.1, 1.4, 1.4 Hz) |

Mass Spectrometry (MS), including High-Resolution MS (HR-MS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of this compound, as well as for gaining structural insights through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental composition. For this compound (C17H22O2), the expected high-resolution mass would be calculated and compared to the experimental value to confirm the molecular formula. thegoodscentscompany.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of this compound is isolated and then fragmented. The resulting fragment ions provide valuable information about the molecule's structure. spectroscopyonline.com The fragmentation pattern can reveal the loss of specific neutral molecules, such as water from the hydroxyl group or cleavage at different points along the carbon chain, helping to piece together the structure. researchgate.netlibretexts.org For instance, the fragmentation of related polyacetylenes often shows characteristic losses corresponding to the side chains.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.comnih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. libretexts.org

| Functional Group | Characteristic IR Absorption (cm⁻¹) (Approximate) |

| O-H (Alcohol) | Broad band around 3300-3500 cm⁻¹ |

| C≡C (Alkyne) | Sharp, weak absorption around 2100-2260 cm⁻¹ |

| C=C (Alkene) | Medium absorption around 1620-1680 cm⁻¹ |

| C-H (sp³, Alkane) | Strong absorption around 2850-2960 cm⁻¹ |

| C-H (sp², Alkene) | Medium absorption around 3010-3100 cm⁻¹ |

| C-O (Alcohol/Ether) | Strong absorption around 1050-1250 cm⁻¹ |

These absorption bands provide a unique "fingerprint" that helps to confirm the presence of the hydroxyl, diyne, vinyl, and ether (oxirane) functionalities within the this compound structure. specac.com

Hyphenated Techniques for Comprehensive Profiling (e.g., UPLC-Triple TOF-MS/MS)

To analyze this compound within the complex chemical matrix of a ginseng extract, powerful hyphenated techniques are employed. Ultra-Performance Liquid Chromatography coupled with Triple Time-of-Flight Tandem Mass Spectrometry (UPLC-Triple TOF-MS/MS) is a state-of-the-art platform for this purpose. nih.govmdpi.com

UPLC (Ultra-Performance Liquid Chromatography): UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster separation, and greater sensitivity compared to conventional HPLC. mdpi.com This allows for the efficient separation of this compound from hundreds of other compounds present in ginseng extracts, including other polyacetylenes and ginsenosides. mdpi.commdpi.com

Triple TOF-MS/MS: This type of mass spectrometer offers high resolution, mass accuracy, and a fast scan speed. nih.gov It can perform both full-scan MS and MS/MS experiments simultaneously. In a typical workflow, the instrument acquires high-resolution mass data for all eluting compounds (untargeted analysis) and then automatically triggers MS/MS fragmentation for ions of interest. nih.gov This allows for the confident identification of this compound based on its accurate mass and characteristic fragmentation pattern, even when it is present at low concentrations. mdpi.com This comprehensive profiling is essential for understanding the chemical diversity of ginseng and for identifying specific compounds like this compound in various samples. acs.org

Quantitative Analysis and Standardization of this compound in Complex Matrices

Accurate quantification of this compound in raw plant materials, processed products, and biological samples is essential for quality control and standardization. nih.gov Due to the complexity of the sample matrix, robust and validated analytical methods are required.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the quantitative analysis of compounds in ginseng. proquest.com

Methodology:

Sample Preparation: A standardized extraction procedure is developed to efficiently and reproducibly extract this compound from the matrix (e.g., ginseng root powder).

Chromatographic Separation: An optimized HPLC or UPLC method is used to separate this compound from other co-extracted compounds. This typically involves a C18 column and a gradient elution with a mobile phase such as acetonitrile and water.

Detection: While UV detection is possible for polyacetylenes, mass spectrometry (LC-MS or LC-MS/MS) offers superior sensitivity and selectivity, which is crucial for accurate quantification in complex mixtures. Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is often the method of choice for quantification due to its high specificity and sensitivity.

Quantification: A calibration curve is constructed using a certified reference standard of this compound at several concentration levels. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.

Method Validation: The analytical method must be rigorously validated according to international guidelines to ensure its accuracy, precision, linearity, sensitivity (limit of detection and quantification), and robustness. mdpi.com

Molecular and Cellular Mechanisms of Action of Ginsenoyne a

Modulation of Inflammatory Signaling Pathways

Ginsenoyne A has been shown to influence several key signaling pathways involved in the inflammatory response. Its mechanisms of action include the modulation of kinase cascades and the inhibition of pro-inflammatory molecule production.

Effects on Extracellular Regulated Kinases (ERK) Signaling

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and survival. numberanalytics.com Dysregulation of this pathway is implicated in various diseases, including cancer. numberanalytics.com Ginsenosides (B1230088), the class of compounds to which this compound belongs, have been shown to modulate the ERK pathway. For instance, Ginsenoside Rg1 can trigger the activation of the MAPK/ERK pathway, which is involved in cell growth and differentiation. frontiersin.org Conversely, the ethanol (B145695) extract of Panax ginseng has been found to suppress the expression of TNF-α-inducible cytokines by inactivating the ERK1/2 pathway. nih.gov Some ginsenosides, such as Rg3, have been shown to reduce the constitutive activation of ERK in breast cancer cells. semanticscholar.org The isomer 20(R)-Rg3 activates natural killer cells through the MAPK/ERK signaling pathway. nih.gov Another ginsenoside, Rd, promotes neurite outgrowth in PC12 cells through MAPK/ERK-dependent pathways. mdpi.com These findings suggest that compounds from ginseng, including polyacetylenes like this compound, can have varied effects on ERK signaling depending on the specific compound and cellular context.

Regulation of Nuclear Factor-kappa B (NF-κB) Activation

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor family that governs the expression of genes involved in inflammation, immune responses, and cell survival. wikipedia.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates target gene transcription. wikipedia.orgfrontiersin.org

Ginsenosides have been extensively studied for their ability to modulate NF-κB signaling. mdpi.com For example, a saponin (B1150181) fraction from P. ginseng can block the phosphorylation of IKKα/β, which in turn reduces IκBα degradation and inhibits NF-κB translocation. mdpi.com Some ginsenosides, like Rb1, have been shown to inhibit IκBα degradation, leading to the inactivation of the NLRP3 inflammasome. mdpi.com Ginsenoside Rd enhances IκBα expression, thereby inhibiting NF-κB-mediated gene expression. mdpi.com Furthermore, ginsenoside Rg3 has been found to inhibit the degradation of IκBα and the catalytic activity of IKKβ in breast cancer cells. semanticscholar.org These findings highlight the potential for ginseng-derived compounds to interfere with key steps in the NF-κB activation pathway.

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades

The MAPK signaling pathways, including the p38 and c-Jun N-terminal kinase (JNK) cascades, are central to the cellular response to stress and inflammatory stimuli. nih.gov These pathways play a significant role in regulating the production of pro-inflammatory mediators. phcog.com

Ginseng compounds have demonstrated the ability to modulate these MAPK cascades. For instance, Ginsan, a polysaccharide extract from ginseng, inhibits the activation of p38 MAPK and JNK pathways in infected mice. nih.gov A related compound, Ginsenoyne C, was found to inhibit the lipopolysaccharide (LPS)-induced activation of ERK1/2, but not p38 and JNK phosphorylation in murine macrophages. phcog.com In contrast, other studies have shown that ginsenosides can suppress the activity of both p38 and JNK. frontiersin.org For example, ginsenoside Rb3 has been shown to protect cardiomyocytes from ischemia-reperfusion injury by inhibiting the JNK-mediated NF-κB pathway. plos.org Furthermore, a ginseng distillate has been observed to downregulate the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages. jmb.or.kr These studies indicate that ginseng-derived compounds can selectively or broadly target MAPK cascades to exert their anti-inflammatory effects.

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandins)

This compound and related compounds have been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This inhibition is often achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

For example, a fermented ginseng extract, BST204, has been shown to dramatically inhibit the expression of iNOS and the production of NO in LPS-activated murine macrophages. researchgate.net Similarly, ginsenoside Rg3-enriched red ginseng extract potently suppressed NO production and inhibited the mRNA expression of iNOS and COX-2 in murine macrophages. nih.gov Another study found that ginsenoside Ro decreased the expression of iNOS and COX-2 induced by LPS. mdpi.com While some ginseng extracts have shown inhibitory effects on both iNOS and COX-2, others, like a vacuum distillate from P. ginseng root, effectively inhibited NO formation and iNOS activation but not COX-2 production. jmb.or.kr

| Compound/Extract | Mediator/Enzyme | Effect | Cell Line/Model | Reference |

|---|---|---|---|---|

| Ginsenoyne C | Nitric Oxide (NO) | Inhibition | LPS-induced RAW 264.7 cells | phcog.com |

| Ginsenoyne C | iNOS | Down-regulation | LPS-induced RAW 264.7 cells | phcog.com |

| Ginsenoyne C | COX-2 | Down-regulation | LPS-induced RAW 264.7 cells | phcog.com |

| Fermented Ginseng Extract (BST204) | Nitric Oxide (NO) | Inhibition | LPS-stimulated RAW 264.7 cells | researchgate.net |

| Fermented Ginseng Extract (BST204) | iNOS | Inhibition | LPS-stimulated RAW 264.7 cells | researchgate.net |

| Ginsenoside Rg3-enriched Red Ginseng | Nitric Oxide (NO) | Suppression | RAW264.7 macrophages | nih.gov |

| Ginsenoside Rg3-enriched Red Ginseng | Prostaglandin E2 (PGE2) | Suppression | RAW264.7 macrophages | nih.gov |

| Ginsenoside Rg3-enriched Red Ginseng | iNOS | Inhibition of mRNA expression | RAW264.7 macrophages | nih.gov |

| Ginsenoside Rg3-enriched Red Ginseng | COX-2 | Inhibition of mRNA expression | RAW264.7 macrophages | nih.gov |

Alteration of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)

This compound and other ginseng constituents have been found to modulate the expression of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory cascade. These cytokines include interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

For instance, Ginsenoyne C has been shown to suppress the production of IL-1β and IL-6 in a concentration-dependent manner in LPS-induced RAW 264.7 macrophages. phcog.com Similarly, total saponin extracts from Panax ginseng have demonstrated anti-inflammatory effects by reducing the production of LPS-induced TNF-α and IL-1β. mdpi.com Ginsenoside Rk1 has been shown to inhibit the LPS-induced expression of IL-6, IL-1β, and TNF-α by blocking the activation of NF-κB and the Jak2/Stat3 pathway. mdpi.com Furthermore, ginsenoside Rg3-enriched red ginseng extract inhibited the mRNA expression of IL-1β, IL-6, and TNF-α. nih.gov

| Compound/Extract | Cytokine | Effect | Cell Line/Model | Reference |

|---|---|---|---|---|

| Ginsenoyne C | IL-1β | Suppression | LPS-induced RAW 264.7 cells | phcog.com |

| Ginsenoyne C | IL-6 | Suppression | LPS-induced RAW 264.7 cells | phcog.com |

| Total Saponin Extracts | TNF-α | Reduction | LPS-induced THP-1 cells | mdpi.com |

| Total Saponin Extracts | IL-1β | Reduction | LPS-induced THP-1 cells | mdpi.com |

| Total Saponin Extracts | IL-6 | Reduction | LPS-induced THP-1 cells | mdpi.com |

| Ginsenoside Rk1 | IL-6 | Inhibition | RAW264.7 cells | mdpi.com |

| Ginsenoside Rk1 | IL-1β | Inhibition | RAW264.7 cells | mdpi.com |

| Ginsenoside Rk1 | TNF-α | Inhibition | RAW264.7 cells | mdpi.com |

| Ginsenoside Rg3-enriched Red Ginseng | IL-1β | Inhibition of mRNA expression | RAW264.7 macrophages | nih.gov |

| Ginsenoside Rg3-enriched Red Ginseng | IL-6 | Inhibition of mRNA expression | RAW264.7 macrophages | nih.gov |

| Ginsenoside Rg3-enriched Red Ginseng | TNF-α | Inhibition of mRNA expression | RAW264.7 macrophages | nih.gov |

Investigations into Anti-Proliferative and Apoptosis-Inducing Mechanisms

Beyond its anti-inflammatory properties, this compound and related compounds have been investigated for their potential to inhibit cell proliferation and induce apoptosis, particularly in cancer cells. These effects are often mediated through the modulation of the cell cycle and the activation of apoptotic pathways.

Research has shown that total ginsenosides from Chinese ginseng can induce cell cycle arrest at the G0/G1 and G2/M phases in colorectal carcinoma HT-29 cells. nih.gov This is achieved by inhibiting cell cycle activators and activating cell cycle inhibitors. nih.gov Similarly, a gintonin-enriched fraction from Panax ginseng was found to cause cell cycle arrest in the G1 phase for A375 melanoma cells and in the G2/M phase for A2058 melanoma cells. mdpi.com Ginsenosides have also been reported to induce apoptosis in cancer cells by targeting various pathways, including the p53 pathway and regulating the expression of Bcl-2 family proteins. nih.gov In gastric cancer cells, ginsenoside Rg5 has been shown to induce apoptosis, autophagy, and cell cycle arrest by regulating reactive oxygen species and activating the MAPK pathway. ajol.info Furthermore, some ginsenosides have demonstrated the ability to induce apoptosis by altering mitochondrial membrane integrity and activating caspase proteases. nih.gov

Inhibition of Cellular Proliferation in Specific Cell Lines

Polyacetylenes isolated from Panax ginseng have demonstrated significant cytotoxic properties against various cancer cell lines. While specific data on this compound is limited, studies on closely related C17 polyacetylenes provide insight into its potential anti-proliferative effects. Research has shown that several ginsenoynes can inhibit the viability of human epithelial ovarian cancer cells, A2780 and SKOV3, in a dose-dependent manner. mdpi.com

For instance, Ginsenoyne C, alongside other polyacetylenes like ginsenoyne F, G, O, P, and panaxynol (B1672038), has been evaluated for its cytotoxic activity. mdpi.com The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been established for several of these compounds against the A2780 and SKOV3 cell lines. Among the tested compounds, panaquinquecol 4 displayed the most potent cytotoxic activity against both cell lines. mdpi.com Another key polyacetylene, panaxynol, has been shown to inhibit the proliferation of human pancreatic cancer cells (PANC-1) by disrupting cell division. nih.govmdpi.com

Table 1: Cytotoxicity of C17 Polyacetylenes from P. ginseng in Human Ovarian Cancer Cells

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Ginsenoyne O | A2780 | 38.30 ± 1.66 |

| SKOV3 | > 100 | |

| Ginsenoyne P | A2780 | 44.57 ± 1.13 |

| SKOV3 | > 100 | |

| Ginsenoyne G | A2780 | 46.13 ± 1.34 |

| SKOV3 | > 100 | |

| Ginsenoyne F | A2780 | 45.31 ± 1.25 |

| SKOV3 | > 100 | |

| Ginsenoyne C | A2780 | 38.81 ± 1.09 |

| SKOV3 | > 100 | |

| Panaxynol | A2780 | 32.53 ± 1.27 |

| SKOV3 | > 100 | |

| Panaquinquecol 4 | A2780 | 7.60 ± 1.33 |

| SKOV3 | 27.53 ± 1.22 |

Data sourced from Kim, R., et al. (2022). mdpi.com

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells and is mediated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. genome.jpnih.govteachmeanatomy.info The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of initiator caspase-8. genome.jpnih.gov The intrinsic pathway is triggered by cellular stress, which leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of initiator caspase-9. genome.jpnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. genome.jpresearchgate.net

The Bcl-2 family of proteins are key regulators of the intrinsic pathway, with pro-apoptotic members like Bax promoting mitochondrial permeabilization and anti-apoptotic members like Bcl-2 inhibiting it. researchgate.netnih.gov Research into ginseng polyacetylenes suggests they can modulate these apoptotic pathways. For example, panaxynol has been found to inhibit apoptosis in neurons by down-regulating the expression of cleaved caspase-3. e-jarb.org In studies on Abeta25-35-induced neuronal toxicity, panaxynol and panaxydol (B150440) were shown to exert anti-apoptotic action, a mechanism that involves the modulation of Bcl-2 and Bax proteins. koreascience.kr Furthermore, ginsenoside Compound K, a metabolite of ginseng saponins, induces apoptosis by increasing the expression of Bax and caspases-3 and -9, while decreasing Bcl-2 expression. mdpi.com These findings suggest that polyacetylenes like this compound may similarly induce apoptosis in susceptible cells by engaging components of both the intrinsic and extrinsic pathways.

Regulation of Cell Cycle Progression and Checkpoints

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Progression through the cycle is governed by checkpoints, primarily at the G1/S and G2/M transitions, which monitor for DNA damage and ensure that critical processes are complete before the cell advances to the next stage. cellsignal.comnih.gov Dysregulation of these checkpoints is a hallmark of cancer. nih.gov

Natural compounds can exert anti-cancer effects by inducing cell cycle arrest at these checkpoints. Within the class of ginseng polyacetylenes, different compounds have been shown to arrest the cell cycle at various phases. For example, panaxydol has been reported to inhibit the transition from the G1 to the S phase, effectively causing a G1-phase arrest. frontiersin.org In contrast, panaxytriol (B31408) has been observed to induce a G2/M cell cycle arrest in several tumor cell lines, indicating it interferes with processes leading up to or during mitosis. frontiersin.org These findings suggest that this compound could potentially regulate cell proliferation by causing an arrest at one of the key cell cycle checkpoints, although specific studies are needed to determine its precise target phase.

Effects on Angiogenesis-Related Pathways

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. mdpi.com The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling pathway is a primary driver of angiogenesis. mdpi.comnih.govnih.gov Consequently, inhibiting this pathway is a key strategy in cancer therapy. nih.gov

While various constituents of Panax ginseng, particularly ginsenosides like Rg1, Rg3, and Compound K, have been shown to modulate angiogenesis by affecting the VEGF pathway, there is currently a lack of available scientific literature specifically detailing the effects of this compound or other ginseng-derived polyacetylenes on angiogenesis-related pathways. mdpi.comgenome.jpjmb.or.krnih.gov Therefore, the role of this compound in the regulation of angiogenesis remains an area for future investigation.

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activities

Reactive oxygen species (ROS) are by-products of normal metabolism, but their overproduction leads to oxidative stress, which can damage lipids, proteins, and DNA, contributing to various diseases. nih.gov Antioxidants counteract this damage by neutralizing or scavenging these reactive molecules. nih.gov Panax ginseng and its secondary metabolites, including polyacetylenes, are recognized for their antioxidant properties. nih.gov

Immunomodulatory Effects on Immune Cell Function

The immune system is a complex network of cells and molecules that defend the body against pathogens and disease. Immunomodulators are substances that can regulate the function of the immune system. The active components in ginseng, including polysaccharides and ginsenosides, are known to possess strong immunomodulatory capabilities. frontiersin.orgphcog.compnfs.or.kr They can influence the function of immune cells such as macrophages and T-lymphocytes and regulate the production of signaling molecules called cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgpnfs.or.kr

Specific research on Ginsenoyne C, a closely related polyacetylene, has demonstrated its anti-inflammatory effects on murine macrophages. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Ginsenoyne C inhibited the production of the inflammatory mediator nitric oxide (NO) in a concentration-dependent manner. This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels. Furthermore, Ginsenoyne C reduced the secretion of the pro-inflammatory cytokines IL-1β and IL-6. These results indicate that ginsenoynes can modulate immune responses by suppressing key inflammatory mediators and pathways in macrophages.

Table 2: Effect of Ginsenoyne C on Inflammatory Mediators in LPS-Induced Macrophages

| Mediator | Effect of Ginsenoyne C | Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | Downregulation of iNOS protein expression |

| Pro-inflammatory Cytokines (IL-1β, IL-6) | Reduction in secretion | - |

| COX-2 | Downregulation of protein expression | - |

| pERK | Downregulation of protein expression | - |

Data sourced from Yin, H., et al. (2018).

Neurobiological Interactions and Neuroprotective Mechanisms (if applicable to polyacetylenes)

Ginseng polyacetylenes have emerged as significant compounds with potential neuroprotective effects. cellsignal.com Research has demonstrated that these molecules can interact with various neurobiological pathways to protect neurons from damage and degeneration.

Studies on panaxynol and panaxydol, two prominent polyacetylenes from ginseng, have shown they can protect primary cultured rat cortical neurons from toxicity induced by the amyloid-beta peptide, a key factor in Alzheimer's disease. koreascience.kr The protective mechanism involves the inhibition of excessive calcium influx and the reduction of intracellular free radical generation, thereby preventing neuronal apoptosis. koreascience.kr Panaxynol has also been found to protect cortical neurons from ischemia-like injury by inhibiting apoptotic cascades. nih.govmdpi.com Furthermore, it has been shown to alleviate anxiety and depressive-like behaviors in animal models by regulating neurotransmitters and the hypothalamic-pituitary-adrenal (HPA) axis. phcog.com These neuroprotective actions are often attributed to the anti-inflammatory, antioxidant, and anti-apoptotic properties of these compounds.

Regulatory Effects on Metabolic and Energetic Homeostasis (e.g., Lipid Metabolism)

This compound, a polyacetylene compound isolated from Panax ginseng, is classified as a fatty alcohol, a class of organic compounds known to be involved in various metabolic processes. nih.govnih.gov While extensive research on the specific regulatory effects of this compound on metabolic and energetic homeostasis is limited, its structural nature and its origin from ginseng—a plant widely studied for its metabolic benefits—suggest a potential role in these pathways. wikipedia.org

Available information indicates that this compound is associated with lipid metabolism. nih.govnih.gov Specifically, it is implicated in biochemical processes such as lipid transport and the broader lipid metabolism pathway. nih.gov The compound is considered a potential energy source, a role consistent with its classification as a fatty acyl. nih.govnih.gov Further evidence points to the involvement of derivatives like this compound linoleate (B1235992) in lipid metabolism pathways. uic.edu

Identification of Specific Molecular Targets (e.g., Receptors, Enzymes, Transcription Factors, Ion Channels)

The specific molecular targets of this compound have not yet been extensively identified and characterized in the scientific literature. Research into the direct interactions of this compound with receptors, enzymes, transcription factors, and ion channels is still in a nascent stage.

However, studies on structurally related polyacetylenes from Panax ginseng offer some insights into potential mechanisms. For example, a related compound, Ginsenoyne C, has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK), in lipopolysaccharide-induced RAW 264.7 cells. phcog.com This suggests that, like other ginseng polyacetylenes, this compound could potentially modulate key signaling enzymes involved in cellular processes.

While direct receptor binding studies for this compound are not available, other compounds from ginseng have been shown to interact with various receptors. For example, ginsenoside Rb1 can activate estrogen receptors, and gintonin, another ginseng component, acts as a ligand for lysophosphatidic acid (LPA) receptors. nih.govkoreascience.krnih.gov Similarly, the modulation of ion channels is a known mechanism for several ginsenosides, which can regulate the activity of Ca2+, K+, Na+, and ligand-gated ion channels. nih.gov However, it is crucial to note that these findings are not directly attributable to this compound, and dedicated research is needed to determine if it shares these or has distinct molecular targets.

Currently, there is no direct evidence from the reviewed literature to suggest that this compound binds to specific transcription factors or directly modulates ion channel activity. The table below summarizes findings on a related polyacetylene to provide context, but these targets have not been confirmed for this compound.

Interactive Data Table: Molecular Targets of a Related Ginseng Polyacetylene

| Compound | Cell Line | Molecular Target Class | Specific Target(s) | Observed Effect |

| Ginsenoyne C | RAW 264.7 (murine macrophages) | Enzyme (Kinase) | Mitogen-Activated Protein Kinases (MAPKs) | Inhibition of ERK phosphorylation |

Disclaimer: The data in this table pertains to Ginsenoyne C, a related compound, and is provided for contextual purposes only. These molecular targets have not been experimentally validated for this compound.

Structure Activity Relationship Sar Studies of Ginsenoyne a and Its Analogs

Systematic Elucidation of Pharmacophoric Features

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger a response. nih.gov For polyacetylenes, including Ginsenoyne A, the core pharmacophoric features are generally understood to be a combination of hydrophobic regions and hydrogen-bonding capabilities.

The primary pharmacophoric elements of this compound and related compounds include:

A Lipophilic Carbon Chain: The long aliphatic chain serves as a hydrophobic scaffold, facilitating interactions with nonpolar pockets in target proteins or insertion into cellular membranes. nih.gov

A Conjugated System: The presence of multiple conjugated carbon-carbon triple bonds (alkynyl groups) is a defining feature. This rigid, electron-rich system is fundamental to the bioactivity of many polyacetylenes. nih.gov

Hydrogen Bond Donors/Acceptors: Oxygenated functional groups, such as the hydroxyl (-OH) groups in this compound, act as key hydrogen bond donors and acceptors. acs.orgnih.gov These polar groups are critical for specific interactions with amino acid residues in the binding sites of target proteins.

Pharmacophore models developed for related polyacetylenes confirm the importance of these features, often mapping specific locations for hydrophobic groups, hydrogen bond acceptors, and hydrogen bond donors that are necessary for optimal binding and activity. medsci.orgfrontiersin.org

Influence of Alkynyl and Epoxide Moieties on Bioactivity

The bioactivity of this compound is significantly influenced by its characteristic functional groups, particularly the alkynyl (diyne) system and the diol, which is believed to be derived from a precursor epoxide moiety.

The alkynyl groups , forming a conjugated diyne system, are highly reactive. This functionality renders the molecule electrophilic, making it susceptible to nucleophilic attack from biological macromolecules like proteins and DNA. nih.gov This alkylating potential is believed to be a primary mechanism behind the cytotoxic activity observed for many polyacetylenes, as the diyne moieties can form covalent bonds with cellular components, leading to the disruption of their function and ultimately cell death.

Stereochemical Configuration-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral environments. Even subtle changes in stereoconfiguration can lead to dramatic differences in pharmacological effects.

While direct comparative studies on all stereoisomers of this compound are not extensively documented, SAR studies on closely related polyacetylenes and other ginseng-derived compounds establish a clear principle of stereoselectivity.

Influence of Chiral Centers: For ginsenosides (B1230088), another class of compounds from ginseng, the stereochemistry at the C-20 position has a profound impact on activity. Studies have shown that the 20(S) stereoisomer of ginsenoside Rg3 possesses significant reactive oxygen species (ROS)-scavenging and matrix metalloproteinase (MMP)-2 inhibitory activities, whereas the 20(R) isomer is inactive in these assays. nih.gov

Epoxide Ring Stereochemistry: In the related Ginsenoyne E, the specific stereochemical configuration of the oxirane (epoxide) ring was found to directly influence its biological interactions and cytotoxicity when compared to panaxydol (B150440) derivatives. vulcanchem.com

Computational Predictions: Modern computational techniques, such as quantum mechanics-based calculations, can be used to predict the absolute configuration of complex molecules by comparing calculated and experimental optical rotation values. This was successfully applied to determine the absolute configuration of the C17 polyacetylene Ginsenoyne O as (3S,8S,9R,10R). nih.gov

These findings strongly suggest that the specific spatial orientation of the hydroxyl groups in this compound is a key factor governing its interaction with biological targets and, consequently, its bioactivity.

Impact of Chain Length and Saturation on Biological Effects

The length of the aliphatic carbon chain and the degree of unsaturation (the number of double and triple bonds) are fundamental structural parameters that modulate the biological effects of polyacetylenes.

This compound is a C14 polyacetylene , which is a less common chain length compared to the more widespread C17 derivatives like falcarinol (B191228) and panaxydol. mdpi.comresearchgate.net This difference in chain length has significant implications for its physicochemical properties and bioactivity. Shorter C14 chains, as seen in this compound, may influence properties like membrane permeability and the ability to fit optimally into the binding pockets of target proteins when compared to their longer C17 counterparts.

The degree and nature of unsaturation are also critical. The presence and arrangement of conjugated triple and double bonds define the molecule's shape, rigidity, and electronic properties. nih.gov

An in silico study on C14 polyacetylenes concluded that the arrangement of two triple bonds and one double bond is a fundamental structural requirement for high activity at the TRPA1 receptor. nih.gov

For C17 polyacetylenes, a terminal double bond (vinyl group) near the diyne moiety has been shown to enhance cytotoxicity against certain tumor cell lines. mdpi.com

These studies indicate that both the length of the carbon backbone and the specific pattern of unsaturation are key variables that determine the potency and target specificity of this compound and its analogs.

Table 1: Influence of Chain Length on Polyacetylene Properties

| Chain Length | Example Compounds | General Observations | Potential Implication |

|---|---|---|---|

| C14 | This compound, Echinophorins | Less common than C17 polyacetylenes. mdpi.com | Altered membrane permeability and target binding compared to C17 analogs. |

| C17 | Panaxydol, Panaxytriol (B31408), Falcarinol | Prominent and widely studied class of polyacetylenes. mdpi.comacs.org | Considered a lead structure for many observed biological activities, including cytotoxicity. researchgate.netnih.gov |

| C18 | Oplopantriol B | Also found in plants of the Araliaceae family. nih.gov | Often investigated for activities like PPARγ activation. nih.gov |

Comparative SAR with Other Ginsenoynes and Polyacetylenic Compounds

Comparing the bioactivity of this compound with other structurally related polyacetylenes provides valuable insights into its SAR. This compound is part of a larger family of ginsenoynes (A-K) and other polyacetylenes isolated from ginseng, such as panaxydol and panaxytriol. semanticscholar.org

This compound vs. Panaxydol/Panaxytriol: this compound is a C14 polyacetylene, whereas panaxydol and panaxytriol are C17 compounds. Panaxydol shows strong cytotoxicity against various cancer cells. nih.gov this compound exhibits moderate cytotoxicity, with a reported ED₅₀ value of 11.0 µg/mL against L1210 leukemia cells. Its activity is noted to be lower than some other ginseng polyynes, a difference attributed to the absence of the hept-1-en-4,6-diyne-3-ol moiety, which is considered a critical structural feature for enhanced bioactivity.

Ginsenoyne Family: The various ginsenoynes (A, B, C, E, etc.) share a common backbone of conjugated triple bonds but differ in their chain length, side-chain substitutions, and oxygenation patterns. vulcanchem.com For instance, this compound has a C14 chain with a terminal diene, while Ginsenoyne E is a C17 compound with a heptyl-oxirane moiety. These structural variations directly correlate with differences in their observed bioactivities. vulcanchem.com

This comparative analysis underscores that even small structural modifications—such as chain length, the nature of the terminal group, and the specific oxygenation pattern—can lead to significant changes in cytotoxic potency and target selectivity.

Table 2: Comparative Cytotoxicity of Selected Polyacetylenes

| Compound | Core Structure | Reported Cytotoxicity Data | Source |

|---|---|---|---|

| This compound | C14 Diyne Diol | ED₅₀: 11.0 µg/mL (L1210 cells) | |

| Panaxydol | C17 Diyne Diol | Strong cytotoxicity against cancer cells reported. | nih.gov |

| Panaxytriol | C17 Diyne Triol | Potent activity; inhibits cancer cell proliferation. | nih.gov |

| Panaquinquecol 4 | C17 Polyacetylene | IC₅₀: 7.60 µM (A2780 cells) | researchgate.netdntb.gov.ua |

Computational Chemistry and In Silico Modeling for SAR Prediction

Computational chemistry and in silico modeling are powerful tools for predicting and rationalizing the SAR of bioactive compounds like this compound. These methods allow researchers to visualize and quantify the interactions between a ligand and its target protein at the molecular level. nih.govnih.gov

Pharmacophore Modeling: This technique identifies the 3D arrangement of essential chemical features required for bioactivity. A pharmacophore model for a class of compounds can be used as a 3D query to screen large databases for new, structurally diverse molecules with the potential for similar activity. nih.govplos.org For polyacetylenes, these models highlight the critical spatial relationships between hydrophobic chains and hydrogen-bonding groups. acs.orgnih.gov

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. This method calculates a "docking score," which estimates the binding affinity. mdpi.com Docking studies on ginseng compounds have been used to identify key interactions with target proteins involved in various diseases, revealing that active components often form stable hydrogen bonds and hydrophobic interactions within the target's active site. nih.govnih.govajol.info

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules. An in silico study on C14 polyacetylenes used MD simulations to show how the ligand stabilized a specific conformation of the TRPA1 receptor, which was critical for its activation. nih.gov

These computational approaches are invaluable for building predictive SAR models, prioritizing compounds for synthesis and biological testing, and refining the structures of lead compounds to enhance their potency and selectivity.

Compound Names Mentioned in Article

Preclinical Pharmacokinetics and Metabolism of Ginsenoyne a

In Vitro Absorption and Permeability Studies in Cellular Models

The intestinal absorption characteristics of compounds are frequently evaluated using in vitro models, such as the Caco-2 cell monolayer, which mimics the human intestinal epithelium. nih.govmedtechbcn.com Studies on various ginsenosides (B1230088), which are compounds from the same plant source as Ginsenoyne A, have utilized Caco-2 cells to predict their in vivo absorption. nih.govnih.govnih.gov Generally, ginsenosides with multiple sugar moieties exhibit low permeability, with apparent permeability coefficient (Papp) values often below 1 x 10⁻⁶ cm/sec, suggesting incomplete absorption in humans. nih.govnih.gov In contrast, secondary, less abundant ginsenosides, which are often metabolites of the primary ones, tend to show better permeability in Caco-2 cells. nih.gov

Table 1: Caco-2 Permeability Classification

| Papp (cm/sec) | Predicted Absorption |

| < 1 x 10⁻⁶ | Poorly absorbed (0-20%) |

| 1-10 x 10⁻⁵ | Moderately absorbed (20-70%) |

| > 10 x 10⁻⁶ | Well absorbed (70-100%) |

This table is based on established correlations between in vitro Caco-2 permeability and in vivo human absorption. nih.gov

Metabolic Transformation Pathways (e.g., Hepatic Cytochrome P450 Enzymes, Conjugation)

The metabolism of xenobiotics, including natural compounds like this compound, primarily occurs in the liver and involves Phase I and Phase II reactions. msdmanuals.comnih.gov Phase I reactions, often mediated by cytochrome P450 (CYP450) enzymes, introduce or expose functional groups. nih.govwikipedia.org Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. abdn.ac.uknumberanalytics.com

For ginsenosides, studies have shown that they can be metabolized by hepatic CYP450 enzymes. nih.gov Specifically, CYP3A4 has been implicated in the oxygenation of ginsenosides. nih.gov However, some research suggests that naturally occurring ginsenosides are weak inhibitors of major human CYP450 isoforms, including CYP3A4, CYP2D6, CYP2C9, CYP2A6, and CYP1A2. nih.govnih.gov In contrast, their intestinal metabolites can exhibit more potent inhibition of these enzymes. nih.gov For example, ginsenoside Rd showed weak inhibitory activity against CYP3A4 and CYP2D6. nih.gov

Phase II conjugation reactions, such as glucuronidation, sulfation, and acetylation, are crucial for the detoxification and elimination of metabolites. abdn.ac.uknumberanalytics.com These reactions typically occur in the liver and gut wall. abdn.ac.uk While specific data on the conjugation of this compound is not available, it is plausible that its hydroxyl group could undergo glucuronidation or sulfation, common pathways for compounds with alcohol functionalities.

Role of Gut Microbiota in Biotransformation of this compound and its Derivatives

The gut microbiota plays a pivotal role in the metabolism of many orally administered compounds, including those from ginseng. nih.govfrontiersin.orgplos.org In fact, the biotransformation of ginsenosides by intestinal bacteria is a critical step for their absorption and pharmacological activity, as mammalian cells often lack the necessary enzymes to hydrolyze these compounds. nih.govnih.gov The gut microbiota can transform primary ginsenosides into more readily absorbed and bioactive secondary ginsenosides through deglycosylation reactions. nih.govnih.govfrontiersin.org

Key bacteria involved in the transformation of ginsenosides include species from the genera Bacteroides, Bifidobacterium, and Ruminococcus. frontiersin.orgplos.org These bacteria produce enzymes like β-glucosidases that sequentially cleave sugar moieties from the ginsenoside structure. nih.gov For example, ginsenoside Rb1 is metabolized by gut microbiota into ginsenoside Rd, then to F2, and finally to Compound K. nih.govicmm.ac.cn This stepwise hydrolysis significantly enhances the bioavailability and bioactivity of the parent compound. nih.gov

Given that this compound is a polyacetylene from ginseng, it is highly probable that it and its derivatives also undergo biotransformation by the gut microbiota. The specific metabolic pathways and the resulting metabolites would be an important area of research to fully understand its biological effects following oral administration. The composition of an individual's gut microbiota can significantly influence the metabolic profile and, consequently, the efficacy of ginseng-derived compounds. plos.org

Distribution and Clearance Kinetics in Preclinical Models

Preclinical models, particularly rats, are frequently used to study the pharmacokinetics of new compounds, including their distribution and clearance. biorxiv.orgnih.govnih.gov While specific pharmacokinetic parameters for this compound are not detailed in the provided search results, studies on related ginsenosides in rats offer valuable insights.

Following administration, ginsenosides and their metabolites are distributed to various tissues, with the liver playing a key role in their clearance from circulation. nih.gov The elimination half-lives of different ginsenosides in preclinical models can vary. For example, in rabbits, the elimination half-lives of Rg1, Re, and Rb2 ranged from 0.8 to 7.4 hours. nih.gov In rats, after intravenous administration of ginsenoside (20R)-Rg3, it had a half-life of 18.5 minutes. nih.gov

The route of excretion for ginsenoside metabolites is primarily through feces and urine. frontiersin.org For instance, after oral administration of [3H] PPD (a ginsenoside aglycone) to rats, the majority of the radioactivity was recovered in the bile and feces, indicating significant biliary excretion. frontiersin.org Studies on other ginsenosides in rats have shown that pharmacokinetic parameters such as area under the curve (AUC) and maximum concentration (Cmax) can be influenced by the pathological state of the animal model. mdpi.com

Table 2: Representative Pharmacokinetic Parameters of Monoclonal Antibodies in Preclinical and Clinical Settings

| Species | Mean Clearance (mL/hr/kg) | Mean Bioavailability (%) |

| Rat | 0.332 | 62.1 |

| Monkey | 0.389 | 76.8 |

| Human | 0.222 | 51.5 |

This table provides general pharmacokinetic parameters for a different class of molecules (monoclonal antibodies) to illustrate the type of data generated in preclinical and clinical studies. preprints.org Specific data for this compound is needed.

Identification and Characterization of this compound Metabolites

The identification and characterization of metabolites are crucial for understanding the complete pharmacological and toxicological profile of a compound. Various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), are employed for this purpose. mdpi.comnih.govmdpi.com

Studies on ginseng have led to the identification of numerous ginsenoside metabolites. mdpi.comnih.gov For example, after intravenous administration of ginsenoside Rb1 to rats, ten oxygenated metabolites were identified in plasma and urine, including quinquenoside L16, notoginsenoside A, and ginsenoside V. nih.gov Following oral administration, notoginsenoside A and ginsenoside V were found to be major circulating metabolites. nih.gov

Ginseng also contains a variety of polyacetylenes, including this compound-K. researchgate.net It is expected that this compound would also be metabolized in vivo, potentially through oxidation, hydrolysis, or conjugation. The identification of these metabolites would likely involve comparing their mass spectra and chromatographic retention times with those of synthesized standards or through detailed structural elucidation using techniques like NMR. Given that this compound is a nonpolar component of ginseng, its metabolic profile may differ from that of the more polar ginsenosides. scirp.org One derivative, this compound linoleate (B1235992), has been identified, suggesting that esterification with fatty acids is a potential metabolic pathway. hmdb.cafoodb.ca

Future Research Directions and Academic Prospects

Advanced Mechanistic Elucidation of Ginsenoyne A's Biological Pathways

While preliminary studies have hinted at the pharmacological effects of polyacetylenes like this compound, a deep understanding of their mechanisms of action is still in its infancy. frontiersin.orgresearchgate.net Future research will need to move beyond observational studies to pinpoint the specific molecular targets and signaling cascades modulated by this compound. Techniques such as molecular docking and the use of genetic knockout/knockdown models will be instrumental in identifying direct protein interactions and their downstream consequences. nih.govsemanticscholar.org Investigating how this compound influences key cellular processes such as signal transduction, protein phosphorylation, and inflammatory responses will be critical. nih.gov Elucidating these pathways is fundamental to understanding its therapeutic potential in various diseases.

Development of Targeted Synthetic Strategies for Novel this compound Analogs

The development of efficient and targeted synthetic strategies is crucial for both producing sufficient quantities of this compound for research and for creating novel analogs with improved properties. While the biomimetic synthesis of related compounds like 2′-epi-gynsenyone L has been achieved, straightforward and high-yield methods for this compound itself are a key goal. researchgate.net Future efforts will likely focus on stereoselective synthesis to control the precise three-dimensional structure of the molecule, which is often critical for biological activity. Furthermore, the synthesis of a library of this compound analogs, with systematic modifications to its chemical structure, will allow for comprehensive structure-activity relationship (SAR) studies. These studies are essential for identifying the key chemical features responsible for its biological effects and for designing new compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Application of Integrated Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)

The application of integrated "omics" technologies offers a powerful, systems-level approach to understanding the broad biological impact of this compound. frontiersin.orghumanspecificresearch.orgnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to this compound. frontiersin.orgresearchgate.nettaylorfrancis.com

Transcriptomics can reveal changes in gene expression patterns induced by this compound, identifying which genes are upregulated or downregulated.

Proteomics can then show how these changes in gene expression translate to alterations in the protein landscape of the cell.

Integrating these datasets can help to construct comprehensive models of the molecular networks affected by this compound, revealing novel pathways and targets that might be missed by more traditional, targeted approaches. frontiersin.orgtaylorfrancis.com

Exploration of this compound in Specialized Biological Systems and Disease Models

To translate the potential of this compound into clinical applications, it is essential to evaluate its efficacy and mechanisms of action in relevant disease models. While initial studies may use simple cell culture systems, future research must progress to more complex and physiologically relevant models. This includes the use of animal models for diseases where this compound has shown preliminary promise, such as cancer, inflammatory conditions, and neurodegenerative disorders. nih.govnih.govmdpi.com Furthermore, the use of advanced in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, can provide more accurate predictions of human responses. These specialized systems can better mimic the complex microenvironment of tissues and organs, offering valuable insights into the compound's effects. nih.gov

Leveraging Synthetic Biology for Sustainable and Scalable Production of this compound

The natural abundance of this compound in Panax ginseng is relatively low, making its extraction for large-scale research or therapeutic use challenging and unsustainable. frontiersin.org Synthetic biology offers a promising solution to this problem by enabling the production of this compound in engineered microorganisms like yeast or bacteria. nih.govkoreascience.krresearchgate.net This approach involves identifying the biosynthetic pathway of this compound in the ginseng plant and then transferring the responsible genes into a microbial host. mdpi.comnih.govnih.gov By optimizing the metabolic pathways and culture conditions of these engineered microbes, it may be possible to produce large quantities of this compound in a sustainable and cost-effective manner. This would provide a reliable supply of the compound for extensive preclinical and clinical investigation.

Bioinformatic and Network Pharmacology Approaches to Elucidate Multi-Target Interactions

The complexity of the biological effects of natural products like this compound suggests that they may interact with multiple targets within the body. nih.gov Bioinformatic and network pharmacology approaches are powerful tools for unraveling these complex interactions. researchgate.netrjeid.commdpi.com By integrating data from various sources, including chemical databases, protein interaction maps, and gene expression profiles, these computational methods can predict potential protein targets for this compound and construct interaction networks. mdpi.comwikipathways.orgbiorxiv.org This "multi-target, multi-pathway" approach can provide a more holistic understanding of the compound's mechanism of action and help to identify novel therapeutic applications. researchgate.net Network pharmacology can also aid in predicting potential side effects and in designing combination therapies. rjeid.com

Q & A

Basic Research Question

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used, employing C18 reverse-phase columns and gradient elution (e.g., acetonitrile/water). Thin-Layer Chromatography (TLC) with specific solvent systems (e.g., chloroform:methanol:water) can preliminarily verify purity.

- Key Considerations : Optimize mobile phase composition and flow rate to resolve this compound from structurally similar saponins. Include internal standards (e.g., ginsenoside Rb1) to calibrate yield variability .

How can researchers quantify this compound concentrations in complex biological matrices using spectroscopic techniques?

Basic Research Question

- Methodology : Ultraviolet-Visible (UV-Vis) spectroscopy at 203 nm (characteristic absorbance of tetracyclic triterpenes) coupled with mass spectrometry (LC-MS/MS) for specificity. Prepare calibration curves using purified this compound standards, accounting for matrix interference via standard addition methods .

What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?

Advanced Research Question

- Methodology : Use randomized, controlled animal studies with dose-response cohorts. Measure plasma concentration-time profiles via serial sampling. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption/distribution parameters. Control variables include diet, circadian rhythm, and co-administered compounds .

How can contradictions in reported bioactivity data for this compound across studies be systematically resolved?

Advanced Research Question

- Methodology : Conduct meta-analyses to identify heterogeneity sources (e.g., extraction protocols, cell lines). Replicate studies under standardized conditions (e.g., ATCC cell lines, ISO-compliant solvents). Use sensitivity analysis to assess the impact of outlier datasets .

What molecular pathways are implicated in this compound’s anti-inflammatory effects, and how can they be validated experimentally?

Advanced Research Question

- Methodology : Transcriptomic profiling (RNA-seq) of treated macrophages to identify NF-κB or MAPK pathway modulation. Validate via siRNA knockdowns and Western blotting for phosphorylated signaling proteins (e.g., p65, ERK). Include positive controls (e.g., dexamethasone) .

What in vitro assays are considered standard for assessing this compound’s antioxidant properties?

Basic Research Question

- Methodology : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power), and cell-based models (e.g., H2O2-induced oxidative stress in HepG2 cells). Normalize results to ascorbic acid equivalents and report IC50 values with 95% confidence intervals .

How should a study comparing this compound’s efficacy with synthetic analogs be designed to ensure statistical robustness?

Advanced Research Question

- Methodology : Use a factorial design with structural analogs (e.g., varying sugar moieties). Apply ANOVA with post-hoc Tukey tests to compare bioactivity. Include potency (EC50) and efficacy (maximal effect) metrics. Predefine effect size thresholds for clinical relevance .

What stability considerations are critical for this compound in experimental preparations?

Basic Research Question

- Methodology : Assess degradation kinetics under varying pH, temperature, and light exposure via accelerated stability testing. Use HPLC to monitor degradation products. Recommend lyophilized storage at -80°C with desiccants .